molecular formula C13H14Cl2O B1489546 2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanone CAS No. 113402-19-0

2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanone

Cat. No. B1489546
CAS RN: 113402-19-0
M. Wt: 257.15 g/mol
InChI Key: QMHHWWKSGRUUER-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Reduction : The ketone group can be selectively reduced to form the corresponding alcohol, yielding 2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanol .

Scientific Research Applications

Biotransformation in Pharmaceutical Synthesis

2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanone and its related compounds have been used in the biotransformation processes for synthesizing chiral intermediates of pharmaceutical significance. For instance, (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole, was synthesized using a specific strain of Acinetobacter sp. This process demonstrated the effective transformation of related compounds at high conversion temperatures and offered a novel route for the production of valuable chiral intermediates in drug synthesis (Miao et al., 2019).

Enzymatic Synthesis in Medicinal Chemistry

Enzymatic processes have been developed to synthesize various chiral intermediates from compounds similar to this compound. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate for the synthesis of Ticagrelor (a treatment for acute coronary syndromes), was produced using a specific ketoreductase. This enzymatic method offered high conversion rates, environmental friendliness, and potential for industrial application (Guo et al., 2017).

Antimicrobial and Antifungal Applications

Derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities. For instance, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, synthesized from a starting material related to this compound, demonstrated promising activity against various bacteria (Wanjari, 2020).

Crystallographic Studies in Structural Chemistry

The structural properties of compounds like this compound have been studied through crystallography. For example, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, a compound related to this compound, provided insights into molecular conformations and interactions, vital for understanding chemical properties and reactivity (Zheng et al., 2014).

Future Directions

: ChemSpider: 2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanol : Sigma-Aldrich: 1-Cyclopentyl-3-(2,6-dichlorophenyl)urea

properties

IUPAC Name

2-cyclopentyl-1-(3,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O/c14-11-6-5-10(8-12(11)15)13(16)7-9-3-1-2-4-9/h5-6,8-9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHHWWKSGRUUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of pentane (50 mL), diethyl ether (50 mL) and iodomethylcyclopentane (prepared as in PCT WO2004/052869 A1 Example 1, 3.9 g, 18.6 mmol) was cooled to −78° C. and a solution of t-butyl lithium in pentane (1.7 M, 18.5 mL, 31.5 mmol) was added dropwise. The mixture was then stirred at −78° C. for 30 min and then warmed to room temperature and stirred for 30 min and finally recooled to −78° C. To this mixture was then added a solution of 3,4-dichlorobenzaldehyde (5.0 g, 28.6 mmol) in diethyl ether (20 mL) dropwise. The mixture was then stirred at −78° C. for 1 h and then warmed up to room temperature and stirred overnight. The mixture was then quenched by the addition of a saturated aqueous ammonium chloride solution (50 mL). The organic layer was then separated and washed with a saturated brine solution (50 mL), dried over magnesium sulfate, filtered and the filterate concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 10% ethyl acetate/hexanes) afforded 2-cyclopentyl-1-(3,4-dichloro-phenyl)-ethanone (2.36 g, 50%) as a yellow solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
iodomethylcyclopentane
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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